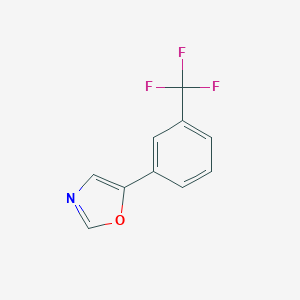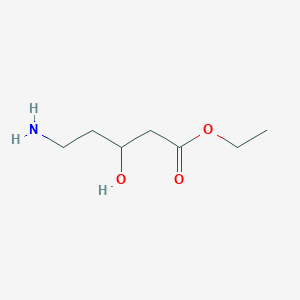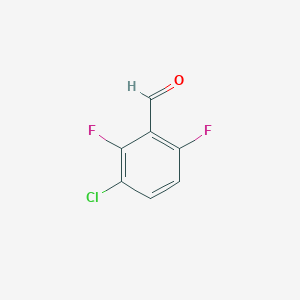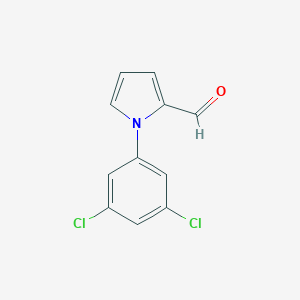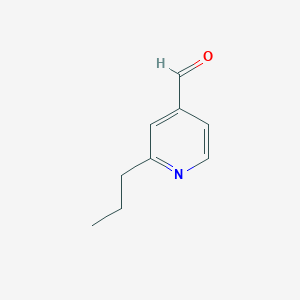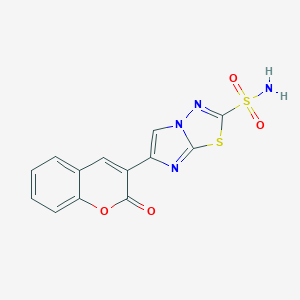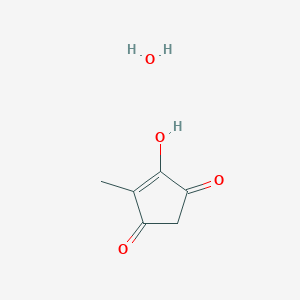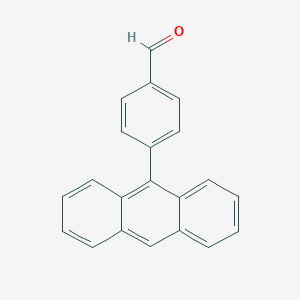![molecular formula C4H6BrN B061486 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane CAS No. 181872-99-1](/img/structure/B61486.png)
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane, also known as BAMBA, is a bicyclic aziridine compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It has also been shown to disrupt the bacterial cell membrane, leading to bacterial death. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane is its high potency against cancer cells and bacteria, which makes it a promising candidate for drug development. However, its low solubility in water and limited availability can pose challenges for lab experiments. Additionally, the toxicity of this compound towards normal cells needs to be carefully evaluated before its clinical use.
Zukünftige Richtungen
There are several future directions for 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane research. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer and bacterial infections. Another area of research is the synthesis of this compound derivatives with improved solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its potential applications in other fields, such as material science and organic synthesis.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry and material science. Its high potency against cancer cells and bacteria makes it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and to overcome its limitations for lab experiments.
Synthesemethoden
The synthesis of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane involves the reaction of 3-bromopropene with aziridine in the presence of a base catalyst. This method was first reported by C. R. Hauser and J. W. Daly in 1974. Since then, various modifications have been made to the synthesis method to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
CAS-Nummer |
181872-99-1 |
|---|---|
Molekularformel |
C4H6BrN |
Molekulargewicht |
148 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C4H6BrN/c5-1-4-2-6(4)3-4/h1-3H2 |
InChI-Schlüssel |
HRBMGGASPUQFCQ-UHFFFAOYSA-N |
SMILES |
C1C2(N1C2)CBr |
Kanonische SMILES |
C1C2(N1C2)CBr |
Synonyme |
1-Azabicyclo[1.1.0]butane,3-(bromomethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



